trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxepane with an appropriate amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol is used as a building block for synthesizing more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can serve as a lead compound for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development for treating various diseases .
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- trans-β-decalone
- trans-β-decalol
- Cyclohexane derivatives
Comparison: Compared to similar compounds, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol stands out due to its unique bicyclic structure and the presence of both amino and hydroxyl functional groups.
Eigenschaften
Molekularformel |
C9H19NO5 |
---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
acetic acid;(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C7H15NO3.C2H4O2/c1-7(2)10-3-5(8)6(9)4-11-7;1-2(3)4/h5-6,9H,3-4,8H2,1-2H3;1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI-Schlüssel |
CAVNVMJRFOWJPW-GEMLJDPKSA-N |
Isomerische SMILES |
CC(=O)O.CC1(OC[C@@H]([C@H](CO1)O)N)C |
Kanonische SMILES |
CC(=O)O.CC1(OCC(C(CO1)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.